4-Amino-6-ethoxypicolinic acid
Description
4-Amino-6-ethoxypicolinic acid is a pyridine derivative characterized by an amino group at position 4, an ethoxy group at position 6, and a carboxylic acid substituent at position 2 of the pyridine ring. This article focuses on comparative analyses with these analogs.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-amino-6-ethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7-4-5(9)3-6(10-7)8(11)12/h3-4H,2H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
CFUHDQGLDAGZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=N1)C(=O)O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions at the Picolinic Acid Core
The 6-ethoxy and 4-amino groups in picolinic acid derivatives are reactive sites for nucleophilic or electrophilic substitutions. For example:
-
Halogenation : In 4-amino-5-fluoro-6-chloropicolinates, the chloro substituent at position 6 can be replaced via nucleophilic aromatic substitution (e.g., using ammonia to yield 4-amino-5-fluoro-6-aminopicolinates) .
-
Fluorination : Trifluoropicolinates undergo selective fluorination at position 5 under Dean-Stark conditions with cesium fluoride in DMSO .
Coupling Reactions
The amino group at position 4 participates in palladium-catalyzed cross-couplings, as seen in related aminopicolinic acids:
-
Sonogashira Coupling : Ethynyl-substituted anilines couple with iodopicolinates using bis(triphenylphosphine)palladium(II) chloride and CuI to form extended arylacetylenes (e.g., 4-(4-aminophenylethynyl)picolinic acid) .
-
C–N Bond Formation : Copper-catalyzed three-component reactions enable the synthesis of quinolones via sequential SN2, Knoevenagel condensation, and C–N coupling .
Functionalization of the Ethoxy Group
The ethoxy substituent at position 6 can undergo hydrolysis or alkylation:
-
Hydrolysis : Under acidic or basic conditions, ethoxy groups are converted to hydroxyl groups. For example, methoxy analogs like 6-methoxyquinoline are hydrolyzed to hydroxyquinolines using HI or H3PO2 .
-
Esterification : Ethoxy groups stabilize the picolinate core during esterification reactions with alcohols (e.g., isopropyl ester formation via sulfuric acid catalysis) .
Complexation and Chelation
Picolinic acid derivatives exhibit metal-chelating properties due to the carboxylic acid and amino groups. For instance:
-
Iron Chelation : Picolinic acid binds Fe²⁺ and Zn²⁺, a property leveraged in antimicrobial applications .
-
Macrocyclic Complexes : The amino and carboxylate groups facilitate coordination with transition metals, though direct studies on 4-amino-6-ethoxypicolinic acid are lacking .
Antimicrobial and Antiviral Activity
While not a direct reaction, the compound’s bioactivity is inferred from structurally similar picolinic acids:
-
Synergistic Effects : Picolinic acid enhances the efficacy of clarithromycin and rifampin against Mycobacterium avium via metal chelation .
-
Antiviral Action : High concentrations (1–4 mM) inhibit HIV and herpes simplex virus by inducing apoptosis in infected cells .
Synthetic Pathways
Key steps from analogous syntheses include:
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among analogs of 4-amino-6-ethoxypicolinic acid:
Structural Insights :
- Ethoxy vs.
- Methyl vs. Amino: Methyl substituents (e.g., in 4-Amino-6-methyl-picolinic acid) reduce polarity compared to amino groups, affecting solubility and interaction with biological targets .
- Chloro Substitution : Chloro groups (e.g., 6-Chloro-4-methoxypicolinic acid) increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
Physicochemical Properties
Solubility and Stability
- 6-Amino-4-methoxypicolinic acid: High polarity due to -NH₂ and -COOH groups; soluble in polar solvents like water or ethanol. Stability data indicate compatibility with dry, sealed storage .
- 4-Amino-6-methyl-picolinic acid: Reduced solubility in water compared to methoxy/ethoxy analogs due to the hydrophobic methyl group .
- Methyl 4-amino-6-methoxypicolinate: Esterification of the carboxylic acid group (-COOCH₃) improves lipid solubility, making it suitable for organic synthesis .
Boiling/Melting Points
Limited data are available in the evidence, but trends suggest:
- Methoxy/ethoxy derivatives likely have higher boiling points than methyl or chloro analogs due to increased hydrogen bonding capacity .
Q & A
Q. What are the standard synthetic routes for 4-Amino-6-ethoxypicolinic acid, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethoxy groups can be introduced via alkylation of hydroxyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires monitoring reaction time and stoichiometry (e.g., 1.2 equivalents of alkylating agent). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity should be confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy protons at δ ~4.3 ppm, aromatic protons at δ ~6.5–8.5 ppm).
- FT-IR : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, N-H bend ~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 197).
- Elemental Analysis : Validate empirical formula (C₈H₁₀N₂O₃). Consistency across methods minimizes structural ambiguity .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) or LC-MS at intervals (0, 7, 14 days).
- Use Arrhenius kinetics to extrapolate shelf-life. Note: Amino groups may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. What role does this compound play in catalytic systems, such as palladium-mediated cross-coupling reactions?
Methodological Answer: The compound may act as a ligand or co-catalyst in palladium complexes. For example, in decarboxylative cross-coupling (e.g., with aryl bromides), its pyridine nitrogen could coordinate to Pd(II), stabilizing intermediates. Experimental design:
- Synthesize PdCl₂ adducts (e.g., 1:1 molar ratio in THF, 60°C).
- Characterize via X-ray crystallography and test catalytic efficiency (TON, TOF) under inert conditions. Compare with ligands like PPh₃ .
Q. How can contradictions in reported reactivity data for this compound be resolved?
Methodological Answer: Apply systematic review frameworks (PICOT):
- Population : Reaction systems (e.g., Suzuki coupling vs. amidation).
- Intervention : Variable parameters (catalyst loading, solvent polarity).
- Comparison : Contrast conflicting studies (e.g., differing solvent effects).
- Outcome : Reaction yield/selectivity.
- Time : Kinetic vs. thermodynamic control. Meta-analysis of data (e.g., ANOVA) identifies outliers and contextualizes discrepancies .
Q. What computational models predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices.
- MD Simulations : Assess solvation effects (water, DMSO) on conformational stability.
- Validate against experimental data (e.g., NMR chemical shifts, reaction rates) .
Methodological Frameworks
How can the PICOT framework structure a research question on the biological activity of this compound?
Example Application:
Q. What statistical approaches are critical for analyzing dose-response relationships in studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill equation (IC₅₀ calculation).
- ANOVA with Tukey post-hoc : Compare multiple groups (e.g., varying substituents).
- Principal Component Analysis (PCA) : Correlate structural features with activity .
Data Presentation & Validation
Q. How should researchers present crystallographic or spectroscopic data for reproducibility?
Guidelines:
Q. What criteria validate the novelty of research on this compound?
Methodological Answer: Apply the FINER framework:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
